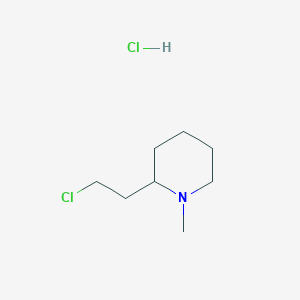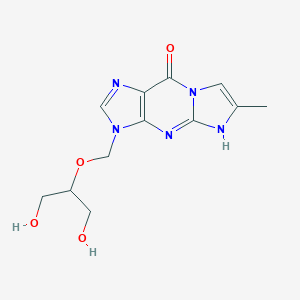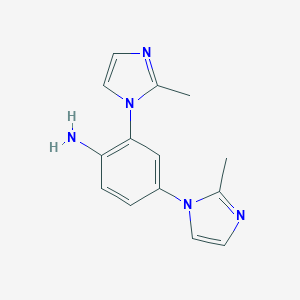
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine, commonly known as BIMPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIMPA is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C15H17N5 and a molecular weight of 271.33 g/mol.
作用机制
The mechanism of action of BIMPA involves its binding to the active site of metalloproteases, thereby inhibiting their activity. BIMPA has been shown to bind to the zinc ion present in the active site of metalloproteases, which is essential for their enzymatic activity.
生化和生理效应
BIMPA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that BIMPA can inhibit the activity of various metalloproteases such as matrix metalloproteases (MMPs), ADAMs (a disintegrin and metalloproteases), and ACE (angiotensin-converting enzyme). In vivo studies have shown that BIMPA can reduce the levels of MMPs in various tissues, which can help in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
实验室实验的优点和局限性
BIMPA has several advantages as a research tool, including its high potency and selectivity for metalloproteases, its fluorescent properties, and its ability to inhibit the activity of various metalloproteases. However, BIMPA also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the research on BIMPA. One potential direction is the development of BIMPA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of BIMPA-based inhibitors for specific metalloproteases that are involved in various diseases such as cancer and arthritis. Furthermore, the potential applications of BIMPA in material science and nanotechnology also warrant further investigation.
合成方法
BIMPA can be synthesized through a multistep process that involves the reaction of 2-methylimidazole and 4-nitrophenylamine, followed by reduction of the nitro group to an amino group. The final product is obtained by the reaction of the intermediate product with 2-methylimidazole.
科学研究应用
BIMPA has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, BIMPA has been shown to act as a potent inhibitor of metalloproteases, which are enzymes involved in various physiological processes such as tissue remodeling, inflammation, and cancer metastasis. BIMPA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
134485-97-5 |
|---|---|
产品名称 |
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine |
分子式 |
C14H15N5 |
分子量 |
253.3 g/mol |
IUPAC 名称 |
2,4-bis(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H15N5/c1-10-16-5-7-18(10)12-3-4-13(15)14(9-12)19-8-6-17-11(19)2/h3-9H,15H2,1-2H3 |
InChI 键 |
GJEJSBBHYCFZBN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
规范 SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
同义词 |
2,4-BIS-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



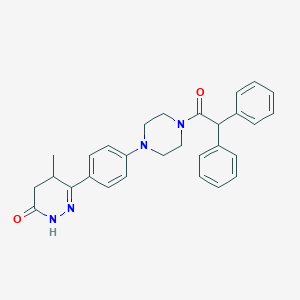
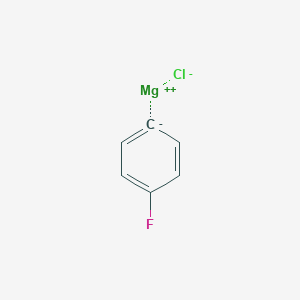
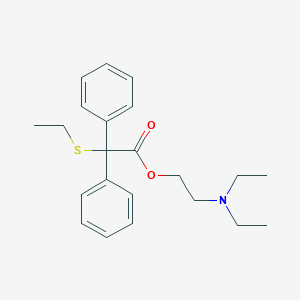
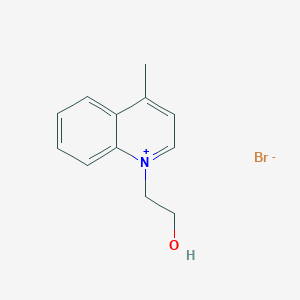
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
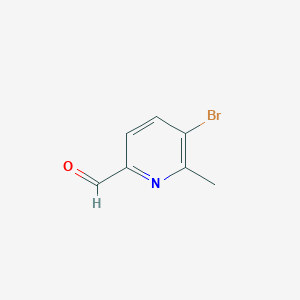
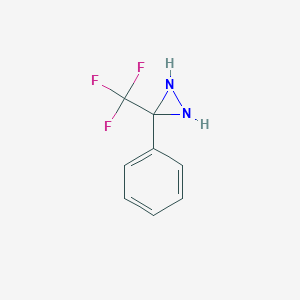
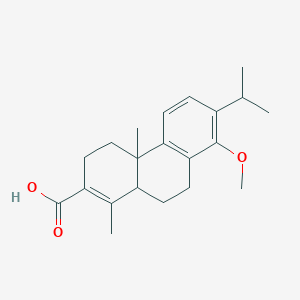
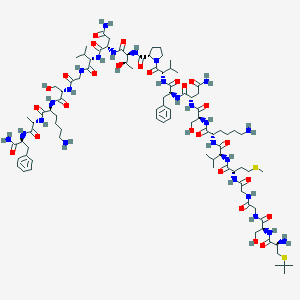
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
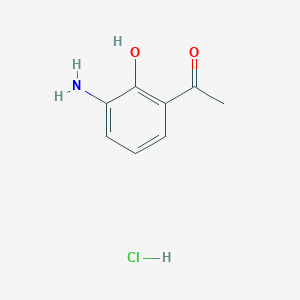
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
